Methyl 3-amino-4-propoxybenzoate
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Overview
Description
Methyl 3-amino-4-propoxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a propoxy group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of 3-amino-4-hydroxybenzoic acid with propyl bromide, followed by esterification with methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines or alcohols derived from the reduction of the amino or propoxy groups.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-amino-4-propoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. It may serve as a precursor for the synthesis of drugs with specific biological activities.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-propoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the propoxy group may enhance lipophilicity, facilitating membrane penetration.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
Methyl 3-amino-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.
Methyl 3-amino-4-butoxybenzoate: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
Methyl 3-amino-4-propoxybenzoate is unique due to the specific combination of its functional groups. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-amino-4-propoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQRGFWGVWRUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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